molecular formula C9H9NO2S B1344818 Methyl 3-carbamothioylbenzoate CAS No. 106748-27-0

Methyl 3-carbamothioylbenzoate

Cat. No.: B1344818
CAS No.: 106748-27-0
M. Wt: 195.24 g/mol
InChI Key: MBBRSLODSVCTGY-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Ester and Carbamothioate Chemistry

Methyl 3-carbamothioylbenzoate is a molecule that incorporates two key functional groups: a benzoic acid ester and a carbamothioate. Benzoic acid and its esters are a well-established class of compounds with a long history in chemical synthesis and are recognized for their utility as precursors to a wide array of organic molecules, including plasticizers and preservatives. wikipedia.org The ester functional group, specifically a methyl ester in this case, is a common feature in many pharmaceuticals and agrochemicals. tandfonline.com Benzoic acid esters have been investigated for various applications, including their use in the development of inhibitors for enzymes like PDE4 in respiratory diseases and as potential antiviral agents against human adenovirus (HAdV). researcher.lifenih.gov

The carbamothioate group, on the other hand, is a sulfur-containing analogue of a carbamate. Carbamothioates and their derivatives are of significant interest due to their diverse biological activities. tandfonline.com They have been explored for their potential in developing novel therapeutic agents, including inhibitors of nitric oxide production and as components of covalent inhibitors. nih.govresearchgate.net The presence of the sulfur atom in the carbamothioate moiety often imparts unique chemical reactivity and biological properties compared to its oxygen-containing counterpart.

Significance as a Synthetic Intermediate and Building Block Precursor

One of the primary roles of this compound in academic research is its function as a synthetic intermediate. Its structure offers multiple reactive sites that can be selectively targeted to construct more complex molecules. For instance, the carbamothioate group can participate in various chemical transformations. A patent describes the use of this compound in the synthesis of substituted cycloalkylamine derivatives, which are being investigated as modulators of chemokine receptor activity for the potential treatment of inflammatory diseases. google.com

The compound serves as a valuable building block for introducing the carbamothioylbenzoyl moiety into larger molecular frameworks. This is particularly relevant in the field of medicinal chemistry, where the synthesis of novel derivatives is a key strategy for drug discovery. Researchers have utilized similar carbamothioate-containing molecules to generate libraries of compounds for screening against various biological targets. researchgate.net

Overview of Research Areas and Potentials for Molecular Innovation

The unique combination of a benzoic acid ester and a carbamothioate group in this compound opens up several promising areas of research. Its potential as a precursor for modulators of chemokine receptors highlights its relevance in immunology and inflammation research. google.com The structural motifs present in this compound are also found in molecules being investigated for their anticancer properties. researchgate.net

Furthermore, the field of materials science could potentially benefit from the incorporation of this and similar molecules. The presence of both aromatic and sulfur-containing functionalities can lead to interesting electronic and photophysical properties, making them candidates for the development of novel organic materials.

The future of research involving this compound and its derivatives appears promising. Its utility as a versatile synthetic intermediate ensures its continued use in the creation of new molecular entities with potentially valuable biological activities. Further exploration of its reactivity and the biological profiles of its derivatives could lead to significant advancements in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-carbamothioylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-12-9(11)7-4-2-3-6(5-7)8(10)13/h2-5H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBRSLODSVCTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632459
Record name Methyl 3-carbamothioylbenzoate
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Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106748-27-0
Record name Methyl 3-(aminothioxomethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106748-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-carbamothioylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of Methyl 3 Carbamothioylbenzoate

Established Synthetic Pathways for Benzoate Esters

The initial step in the synthesis of Methyl 3-carbamothioylbenzoate is the formation of the methyl benzoate scaffold. This is typically achieved through well-established esterification reactions.

One of the most common methods is the Fischer esterification of a corresponding benzoic acid derivative. This acid-catalyzed reaction involves heating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the protonated carboxylic acid is attacked by the hydroxyl group of methanol.

Alternatively, the methyl ester can be formed from an acyl chloride. For instance, 3-bromobenzoic acid can be converted to its more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 3-bromobenzoyl chloride can then be reacted with methanol to yield methyl 3-bromobenzoate.

Another approach involves the reaction of a benzoic acid derivative with a methylating agent. For example, 3-cyanobenzoic acid can be reacted with methanol under acidic conditions to produce methyl 3-cyanobenzoate google.com.

Strategies for the Formation of the Carbamothioyl Moiety

The introduction of the carbamothioyl (-C(S)NH₂) group onto the benzene (B151609) ring at the meta position is the crucial step in the synthesis of the target molecule. There are two primary strategies for achieving this, starting from either a nitrile or an amide precursor.

From a Nitrile Precursor (Methyl 3-cyanobenzoate)

A common and effective method for the synthesis of primary thioamides is the reaction of a nitrile with a source of hydrogen sulfide (H₂S). Methyl 3-cyanobenzoate can serve as a readily available starting material for this transformation. The reaction is typically carried out by bubbling hydrogen sulfide gas through a solution of the nitrile in a suitable solvent, often in the presence of a base catalyst.

Various reagents can be employed as a source of H₂S or to facilitate the reaction, including:

Hydrogen sulfide gas: Direct use of H₂S is a traditional method.

Sodium hydrosulfide (NaSH): This salt can be used as a more convenient source of the hydrosulfide nucleophile.

Thioacetic acid: This reagent can also serve as a sulfur source for the conversion of nitriles to thioamides organic-chemistry.org.

Phosphorus pentasulfide (P₄S₁₀): This is another powerful thionating agent that can convert nitriles to thioamides organic-chemistry.org.

The general mechanism involves the nucleophilic attack of the sulfur species on the electrophilic carbon of the nitrile group, followed by protonation to yield the thioamide.

From an Amide Precursor (Methyl 3-carbamoylbenzoate)

An alternative and widely used strategy is the thionation of an amide. In this approach, Methyl 3-carbamoylbenzoate would be the key intermediate. The conversion of the carbonyl group of the amide to a thiocarbonyl group is typically achieved using a thionating agent.

The most prominent thionating agent for this purpose is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) organic-chemistry.org. This reagent is known for its mild reaction conditions and high efficiency in converting amides to thioamides researchgate.netresearchgate.net. The reaction is generally carried out by heating the amide with Lawesson's reagent in an inert solvent such as toluene or xylene. The mechanism involves a [2+2] cycloaddition of the carbonyl group with the Lawesson's reagent, followed by cycloreversion to form the thioamide and a stable phosphorus-oxygen byproduct acs.org.

Other thionating agents that can be employed include phosphorus pentasulfide (P₄S₁₀), although it often requires harsher reaction conditions compared to Lawesson's reagent.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters that are typically fine-tuned include:

ParameterConsiderations for Optimization
Temperature The reaction temperature can significantly influence the reaction rate and the formation of byproducts. For thionation with Lawesson's reagent, refluxing in a high-boiling solvent like toluene is common. For the reaction of nitriles with H₂S, the temperature may be varied to control the reaction rate.
Reaction Time Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.
Solvent The choice of solvent is critical. It must be inert to the reactants and reagents and provide good solubility for the starting materials. For Lawesson's reagent, anhydrous aromatic hydrocarbons are often preferred. For nitrile conversions, polar aprotic solvents may be suitable.
Catalyst In the case of nitrile to thioamide conversion, the choice and concentration of the base catalyst can have a significant impact on the reaction rate and yield.
Stoichiometry of Reagents The molar ratio of the thionating agent or sulfur source to the starting material needs to be optimized. An excess of the reagent may be required to drive the reaction to completion, but can also lead to purification challenges.
Work-up and Purification Proper work-up procedures are necessary to remove unreacted reagents and byproducts. Purification is often achieved through techniques such as recrystallization or column chromatography.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

Detailed research findings on the synthesis of various thioamides have shown that microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner products in a shorter time organic-chemistry.org.

Exploration of Alternative and Sustainable Synthesis Approaches

In line with the principles of green chemistry, there is a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of thioamides.

One promising approach is the use of deep eutectic solvents (DESs) as both the solvent and catalyst dntb.gov.uaresearchgate.net. DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic mixture with a melting point lower than the individual components. They are often biodegradable, non-toxic, and can be recycled. A mild and efficient protocol for synthesizing thioamides involves the reaction of aldehydes, secondary amines, and elemental sulfur in a choline chloride-urea-based DES researchgate.net. This method avoids the use of volatile and toxic organic solvents.

Another sustainable strategy involves the use of water as a solvent. Water-mediated synthesis of thioamides has been reported, offering an environmentally benign alternative to traditional organic solvents organic-chemistry.org.

Furthermore, catalyst-free and solvent-free conditions for thioamide synthesis are being explored. For instance, the Willgerodt-Kindler reaction, a classic method for thioamide synthesis, can be performed under solvent-free conditions, reducing the environmental impact of the process.

The development of these greener alternatives not only minimizes the generation of hazardous waste but also often leads to simplified reaction procedures and improved energy efficiency, making the synthesis of compounds like this compound more sustainable in the long term.

Chemical Transformations and Derivatization Strategies of Methyl 3 Carbamothioylbenzoate

Reactivity of the Carbamothioyl Functionality

The carbamothioyl group is known for its distinct reactivity, which differs significantly from its amide analogue. Thioamides are generally more reactive towards both electrophiles and nucleophiles due to the electronic properties of the carbon-sulfur double bond. nsf.govnih.gov The sulfur atom, being larger and more polarizable than oxygen, readily interacts with a variety of reagents.

The sulfur atom of the thioamide group in Methyl 3-carbamothioylbenzoate is nucleophilic and readily reacts with electrophiles. A classic example of this reactivity is the interaction with α-halo carbonyl compounds or their acetal (B89532) equivalents, such as chloroacetaldehyde (B151913) dimethyl acetal. In this type of reaction, the sulfur atom acts as a nucleophile, attacking the electrophilic carbon of the chloroacetaldehyde derivative. This initial S-alkylation step is a key transformation that sets the stage for subsequent intramolecular reactions.

The reaction typically proceeds by nucleophilic substitution, where the sulfur atom displaces the chlorine atom. This results in the formation of a thionium (B1214772) ion intermediate, which is then poised for further transformation, most notably cyclization reactions. The presence of the ester group at the meta-position is not expected to significantly interfere with this initial electrophilic attack on the sulfur atom, allowing for selective functionalization of the carbamothioyl moiety.

The reaction of thioamides with α-halo carbonyl compounds is a cornerstone of heterocyclic synthesis, most famously in the Hantzsch thiazole (B1198619) synthesis. cem.dewikipedia.org Following the initial S-alkylation of the carbamothioyl group of this compound with an electrophile like chloroacetaldehyde, an intramolecular cyclization can occur.

In the case of reacting with chloroacetaldehyde (or its acetal which would hydrolyze in situ under acidic conditions), the initial S-alkylation product can undergo a subsequent intramolecular condensation. The nitrogen atom of the thioamide attacks the carbonyl carbon of the acetaldehyde (B116499) moiety, leading to the formation of a five-membered ring intermediate. Dehydration of this intermediate results in the formation of a thiazole ring. This cyclization transforms the carbamothioyl functionality into a stable aromatic heterocyclic system. The resulting product would be a methyl 3-(thiazol-2-yl)benzoate derivative. The general mechanism for this type of thiazole synthesis is well-established and provides a reliable method for constructing this important heterocyclic motif. cem.de

Table 1: Hantzsch Thiazole Synthesis with a Representative Thioamide

Reactant 1Reactant 2ProductGeneral Conditions
Thiobenzamide (B147508)Chloroacetaldehyde2-PhenylthiazoleTypically heated in a solvent like ethanol.

This table presents a general example of the Hantzsch thiazole synthesis using thiobenzamide as a model for the carbamothioyl functionality.

Beyond the formation of thiazoles, the thioamide group exhibits a range of other specific reactivities. The sulfur atom can be targeted by various electrophiles, and the thioamide itself can act as a precursor for other functional groups. For instance, thioamides can be converted to their corresponding amides through oxidative or hydrolytic methods, although they are generally more resistant to hydrolysis than amides. nih.gov They can also undergo reactions such as thio-acylation and can be used in the synthesis of other sulfur-containing heterocycles. The presence of both the thioamide and the ester group on the same aromatic ring in this compound opens up possibilities for more complex, multi-step synthetic sequences where the reactivity of each group can be harnessed sequentially.

Reactivity of the Ester Group

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, which are characteristic of carboxylic acid esters. These reactions primarily involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. acs.org This reaction is typically catalyzed by either an acid or a base. For this compound, treatment with a different alcohol (e.g., ethanol, propanol) in the presence of a suitable catalyst would lead to the corresponding ethyl or propyl ester.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by the new alcohol. Under basic conditions, the incoming alcohol is deprotonated to form a more potent alkoxide nucleophile, which then attacks the carbonyl carbon. The choice of catalyst and reaction conditions can be crucial to avoid side reactions involving the carbamothioyl group.

Table 2: General Conditions for Transesterification of Methyl Benzoate

ReactantAlcoholCatalystProduct
Methyl BenzoateEthanolH₂SO₄ (acid) or NaOEt (base)Ethyl Benzoate
Methyl BenzoatePropanolH₂SO₄ (acid) or NaOPr (base)Propyl Benzoate

This table illustrates typical conditions for the transesterification of methyl benzoate, serving as a model for the ester functionality of this compound.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. mdpi.com Acid-catalyzed hydrolysis is a reversible reaction and typically requires a large excess of water to drive the equilibrium towards the products. Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which can then be protonated in a separate step to give the free carboxylic acid.

The resulting 3-carbamothioylbenzoic acid would be a valuable intermediate for further derivatization, such as conversion to an acid chloride or coupling with amines to form amides. The selective hydrolysis of the ester without affecting the thioamide would depend on the reaction conditions, as thioamides can also be hydrolyzed under forcing conditions, although they are generally more stable than esters. nih.gov

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitution

The aromatic ring of this compound presents a complex substrate for functionalization due to the presence of two electronically distinct substituents: a meta-directing, deactivating methyl ester group (-COOCH₃) and a carbamothioyl group (-C(=S)NH₂). The interplay of these groups dictates the regioselectivity and feasibility of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the incoming electrophile is directed by the existing substituents on the benzene (B151609) ring. The methyl ester group is a well-established meta-director and a deactivating group. This is due to its electron-withdrawing nature, which decreases the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Considering the combined effects of the meta-directing methyl ester and the carbamothioyl group, the likely positions for electrophilic attack on this compound would be the positions that are meta to the ester group and ortho or para to the carbamothioyl group, if the resonance donation from the nitrogen is significant. However, given that both groups are generally deactivating, harsh reaction conditions would likely be required to achieve substitution.

A classic example of electrophilic aromatic substitution is nitration. The nitration of methyl benzoate, a similar compound, yields primarily methyl 3-nitrobenzoate. aiinmr.com This provides a strong indication that the methyl ester group's meta-directing effect will be a dominant factor in the functionalization of this compound.

Position Influence of -COOCH₃ Influence of -C(=S)NH₂ Predicted Outcome for EAS
2OrthoOrthoHighly Deactivated
4OrthoParaDeactivated
5MetaMetaPotentially Favored Site
6ParaOrthoDeactivated

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group (such as a halide). The aromatic ring of this compound itself is not activated towards nucleophilic attack. However, if a suitable leaving group were present on the ring, the electron-withdrawing nature of both the methyl ester and carbamothioyl groups could facilitate a nucleophilic substitution reaction. For NAS to occur, derivatization of the aromatic ring to include a leaving group would be a necessary prerequisite.

Advanced Derivatization for Analytical and Synthetic Purposes

The functional groups of this compound—the thioamide, the methyl ester, and the aromatic ring—offer multiple avenues for derivatization for both analytical and synthetic applications.

Derivatization for Analytical Purposes

For analytical techniques such as High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance detectability, particularly for UV-Vis or fluorescence detection.

Thioamide Group Derivatization: The thioamide group can be targeted for derivatization. For instance, it can react with α-haloketones or other alkylating agents to form thiazole derivatives, which often exhibit strong chromophoric or fluorophoric properties.

Aromatic Ring Derivatization: The introduction of a chromophore or fluorophore onto the aromatic ring via electrophilic substitution (as discussed in section 3.3) could also serve as a derivatization strategy for enhanced analytical detection.

Ester Group Hydrolysis and Derivatization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with various labeling reagents, such as fluorescent amines, using standard peptide coupling chemistry. This approach allows for the introduction of a wide range of analytical tags.

Functional Group Derivatization Reagent Resulting Moiety Analytical Advantage
Thioamideα-HaloketoneThiazoleEnhanced UV absorbance/Fluorescence
Aromatic RingNitrating AgentNitroaromaticEnhanced UV absorbance
Carboxylic Acid (post-hydrolysis)Fluorescent AmineFluorescent AmideHigh sensitivity fluorescence detection

Derivatization for Synthetic Purposes

The thioamide functionality is a versatile synthon for the construction of various heterocyclic compounds. researchgate.netresearchgate.netchemistryviews.org This makes this compound a potentially valuable starting material for the synthesis of more complex molecules with potential biological activity.

Synthesis of Thiazoles: As mentioned for analytical derivatization, the reaction of the thioamide with α-halocarbonyl compounds is a well-established method for the synthesis of thiazole rings. This is a powerful strategy for building heterocyclic scaffolds.

Synthesis of other Heterocycles: Thioamides can participate in a variety of cyclization reactions to form other sulfur and nitrogen-containing heterocycles, such as thiadiazoles and pyrimidines, depending on the reaction partner. researchgate.netresearchgate.net

Modification of the Ester Group: The methyl ester can be converted into a wide range of other functional groups. For example, it can be reduced to an alcohol, converted to an amide by reaction with amines, or transformed into other esters via transesterification. These transformations provide access to a diverse library of derivatives.

Starting Moiety Reaction Type Reagents Product Class
ThioamideHantzsch Thiazole Synthesisα-HaloketoneThiazoles
ThioamideCyclocondensationHydrazonyl HalidesThiadiazoles
Methyl EsterReductionLiAlH₄Benzyl Alcohol
Methyl EsterAmidationAmine, HeatBenzamide

These derivatization strategies highlight the potential of this compound as a versatile building block in both medicinal chemistry and materials science, enabling the synthesis of a wide array of functionalized molecules.

Structural Elucidation and Spectroscopic Characterization of Methyl 3 Carbamothioylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the carbon-hydrogen framework. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all atoms within the Methyl 3-carbamothioylbenzoate structure.

The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methyl ester protons, and the thioamide protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region would feature four protons on the 1,3-disubstituted benzene (B151609) ring. These protons would exhibit complex splitting patterns due to spin-spin coupling. Based on substituent effects, the proton situated between the two electron-withdrawing groups (ester and thioamide) would be the most deshielded. The protons of the thioamide (-CSNH₂) group are expected to appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. The methyl ester (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic C-H 7.5 - 8.5 Multiplet (m)
Thioamide -NH₂ 7.0 - 9.0 Broad Singlet (br s)

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. This compound has nine distinct carbon atoms, and therefore, nine signals are expected in the proton-decoupled ¹³C-NMR spectrum. The chemical shifts of carbonyl and thiocarbonyl carbons are particularly characteristic. The ester carbonyl carbon (C=O) typically resonates in the 165-175 ppm range, while the thiocarbonyl carbon (C=S) of the thioamide group is significantly deshielded and appears further downfield, often exceeding 200 ppm. libretexts.org The aromatic carbons would appear in the typical range of 120-140 ppm, with the carbon atoms directly attached to the substituents showing distinct shifts. The methyl ester carbon is expected around 50-55 ppm. libretexts.org

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiocarbonyl (C=S) 195 - 205
Ester Carbonyl (C=O) 165 - 170
Aromatic C (Substituted) 130 - 145
Aromatic C-H 125 - 135

To unequivocally assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. huji.ac.il This would allow for the direct assignment of the aromatic C-H carbons and the methyl ester carbon by correlating their signals to their known proton signals.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₉NO₂S), the exact mass of the molecular ion [M]⁺ can be calculated. This experimental value is then compared to the theoretical mass to confirm the molecular formula with high confidence.

Theoretical Exact Mass for C₉H₉NO₂S: 195.0354 u

An HRMS analysis yielding a mass measurement extremely close to this theoretical value would serve as strong evidence for the elemental composition of the compound. rsc.org

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help elucidate the molecule's structure. The fragmentation of this compound would likely proceed through several key pathways based on the functional groups present. libretexts.org

Common fragmentation patterns for methyl esters include the loss of the methoxy (B1213986) radical (•OCH₃, 31 u) or the loss of the methoxycarbonyl group (•COOCH₃, 59 u). libretexts.orgmiamioh.edu The thioamide group and the aromatic ring also influence the fragmentation.

A plausible fragmentation pathway could involve:

Alpha-cleavage: Loss of the •OCH₃ radical from the molecular ion to form a stable acylium ion. youtube.com

Cleavage of the C-C bond: Fission of the bond between the aromatic ring and the ester group, leading to fragments corresponding to the benzoyl moiety and the methyl ester group.

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, could occur if structurally permissible, though it is less common for this specific structure. youtube.comresearchmap.jp

Analysis of the m/z values of these fragment ions in the mass spectrum allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy

Vibrational spectroscopy is a crucial analytical tool for determining the functional groups and structural details of a molecule. By analyzing the interaction of infrared radiation or laser light with a sample, a spectrum is produced that provides a fingerprint of the molecule's vibrational modes. For this compound, both Fourier Transform Infrared (FTIR) and Raman spectroscopy offer complementary information for a comprehensive structural analysis.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups: the methyl ester, the aromatic ring, and the thioamide group.

The N-H stretching vibrations of the primary thioamide (-CSNH₂) group are anticipated to appear as two distinct bands in the region of 3400-3100 cm⁻¹. The presence of two bands is characteristic of a primary amide or thioamide, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations from the methyl group (-OCH₃) will likely be observed in the 3000-2850 cm⁻¹ region. researchgate.net

The carbonyl (C=O) stretching vibration of the ester group is one of the most intense and characteristic bands in the IR spectrum, expected to be found in the range of 1725-1700 cm⁻¹. docbrown.info The C=S stretching vibration of the thioamide group is more complex and can be coupled with other vibrations, but it typically appears in the 850-600 cm⁻¹ region. The N-H bending vibrations (scissoring) of the primary thioamide are expected around 1650-1580 cm⁻¹. The aromatic ring C=C stretching vibrations will produce a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. docbrown.info

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the C=S bond, being more polarizable than the C=O bond, is expected to show a relatively strong signal in the Raman spectrum.

The symmetric N-C-S bending of the thiourea (B124793) moiety can be observed in the Raman spectrum, often appearing around 485 cm⁻¹. researchgate.net Aromatic ring vibrations, especially the ring "breathing" mode around 1000 cm⁻¹, typically give a strong and sharp band in Raman spectra. The C=O stretching vibration will also be present, though it is often weaker in Raman than in FTIR. The N-H stretching vibrations are generally weak in Raman spectroscopy. The symmetric and asymmetric stretching modes of the thiourea zinc complex have been identified in Raman spectra, providing a reference for the vibrational behavior of the thiourea functional group. researchgate.net

Correlation of Vibrational Modes with Molecular Structure

The vibrational spectrum of this compound can be directly correlated with its distinct structural components. The combination of data from both FTIR and Raman spectroscopy allows for a detailed assignment of vibrational modes to specific functional groups and bonds within the molecule.

The high-frequency region (>2800 cm⁻¹) is dominated by C-H and N-H stretching vibrations, clearly distinguishing the aromatic, aliphatic (methyl), and thioamide parts of the molecule. The mid-frequency region (1800-1300 cm⁻¹) is particularly diagnostic, containing the strong C=O stretching band from the methyl ester group and the N-H bending and C=C aromatic stretching vibrations. The positions of these bands can be influenced by conjugation with the benzene ring and potential intermolecular hydrogen bonding.

The lower frequency or "fingerprint" region (<1300 cm⁻¹) contains a wealth of structural information, including the C-O stretching of the ester, C-N stretching, and the characteristic C=S stretching of the thioamide. Vibrations involving the entire molecular skeleton are also found here. The correlation of these modes provides a robust method for confirming the molecular structure of this compound.

Table 1: Predicted Vibrational Modes for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) (FTIR) Predicted Wavenumber (cm⁻¹) (Raman)
N-H Asymmetric & Symmetric Stretch Thioamide (-CSNH₂) 3400 - 3100 Weak
Aromatic C-H Stretch Benzene Ring 3100 - 3000 Moderate
Aliphatic C-H Stretch Methyl Ester (-OCH₃) 3000 - 2850 Moderate
C=O Stretch Methyl Ester (-COOCH₃) 1725 - 1700 Moderate
N-H Bend Thioamide (-CSNH₂) 1650 - 1580 Weak
C=C Aromatic Stretch Benzene Ring 1600 - 1450 Strong
C-O Stretch Ester Linkage 1300 - 1100 Moderate
C=S Stretch Thioamide (-CSNH₂) 850 - 600 Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related compounds allows for a detailed prediction of its crystallographic features.

Crystal System and Space Group Analysis

Based on crystal structures of similar aromatic compounds, such as substituted benzamides and thiocarbamates, this compound is likely to crystallize in one of the common centrosymmetric space groups within the monoclinic or triclinic crystal systems. iucr.orgresearchgate.net Monoclinic systems, particularly with the space group P2₁/c, are very common for this class of organic molecules. iucr.org Triclinic systems with the space group Pī are also frequently observed. researchgate.net

Bond Lengths, Bond Angles, and Torsional Angles

The precise geometric parameters of this compound can be predicted by examining the crystal structures of analogous molecules.

Bond Lengths: The C-C bond lengths within the benzene ring are expected to be in the range of 1.37-1.40 Å. The C=O bond of the ester group will likely be around 1.20-1.23 Å, while the C-O single bonds of the ester will be approximately 1.33 Å (C-OAr) and 1.44 Å (O-CH₃). For the thioamide group, the C=S bond length is typically in the range of 1.63-1.69 Å. The C-N bond of the thioamide is expected to have partial double bond character due to resonance, resulting in a shorter bond length (approx. 1.32-1.35 Å) compared to a typical C-N single bond.

Bond Angles: The internal angles of the benzene ring should be close to the ideal 120°. The bond angles around the sp² hybridized carbon atoms of the carbonyl (O=C-O) and thiocarbonyl (N-C=S) groups are also expected to be approximately 120°.

Torsional Angles: The torsional angles describe the conformation of the molecule. A key torsional angle would be between the plane of the benzene ring and the plane of the methyl ester group. Another important angle would define the orientation of the carbamothioyl group relative to the ring. In related structures, such as N-substituted benzamides, the aryl rings are often significantly tilted with respect to each other and the amide plane to facilitate optimal crystal packing and hydrogen bonding. iucr.org It is common for the planar aryl and thiocarbamate moieties to be nearly orthogonal to minimize steric hindrance. chemrxiv.org

Table 2: Predicted Bond Lengths for this compound

Bond Functional Group Predicted Bond Length (Å)
C=O Ester 1.20 - 1.23
C-O Ester (Ar-CO -O) 1.32 - 1.36
O-CH₃ Ester 1.43 - 1.46
C=S Thioamide 1.63 - 1.69
C-N Thioamide 1.32 - 1.35

Table 3: Predicted Bond Angles for this compound

Angle Functional Group Predicted Bond Angle (°)
O=C-O Ester ~123 - 126
C-O-CH₃ Ester ~115 - 118
N-C=S Thioamide ~120 - 125

Table of Mentioned Compounds

Compound Name
This compound
Thiourea

Analysis of Intermolecular Interactions

Hydrogen Bonding

The this compound molecule possesses functional groups that are highly capable of participating in hydrogen bonding: the carbamothioyl group (-C(=S)NH₂) acts as both a hydrogen bond donor (N-H) and acceptor (C=S), while the methyl ester group (-COOCH₃) primarily acts as a hydrogen bond acceptor (C=O).

In the crystalline state, it is anticipated that the N-H protons of the thioamide group would form robust intermolecular hydrogen bonds with strong acceptors. The most likely acceptor is the carbonyl oxygen atom of the ester group on an adjacent molecule, leading to the formation of N-H···O hydrogen bonds. Such interactions are a common and stabilizing feature in the crystal structures of related organic molecules. researchgate.netmdpi.com Another potential, though generally weaker, acceptor is the sulfur atom of the thiocarbonyl group, which could lead to N-H···S hydrogen bonds.

A representative table of hydrogen bond geometries, as would be determined from single-crystal X-ray diffraction data, is presented below. The values are hypothetical but are based on typical bond lengths and angles observed in related structures.

Table 1: Hypothetical Hydrogen Bond Data for this compound

D–H···A D-H (Å) H···A (Å) D···A (Å) ∠DHA (°)
N–H···O=C 0.86 2.10 2.95 170
N–H···S=C 0.86 2.50 3.35 165

Note: This table is illustrative. Actual values are determined experimentally.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govimist.mamdpi.com The surface is generated by partitioning the crystal space between molecules, and properties such as dnorm (normalized contact distance), shape index, and curvedness are mapped onto this surface to highlight different types of contacts.

The dnorm map visually identifies regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. mdpi.com For this compound, prominent red areas would be expected corresponding to the N-H···O hydrogen bonds.

For compounds containing thioamide or carbamothioyl functionalities, Hirshfeld analyses often reveal the following trends:

H···H contacts typically account for the largest portion of the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery. imist.ma

O···H/H···O and S···H/H···S contacts appear as distinct "spikes" in the fingerprint plot and represent the hydrogen bonding interactions. Their percentage contribution provides a quantitative measure of the importance of these bonds to the crystal's stability.

C···H/H···C contacts often signify C-H···π interactions, where a C-H bond interacts with the aromatic ring of a neighboring molecule. mdpi.com

π···π stacking interactions , visualized as complementary red and blue triangles on the shape index map and flat regions on the curvedness map, may also be present, involving the benzene rings. imist.ma

The relative contributions of these interactions dictate the final three-dimensional arrangement of the molecules in the crystal.

Table 2: Anticipated Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Contact Type Expected Contribution (%)
H···H 40 - 50
O···H / H···O 15 - 25
S···H / H···S 10 - 20
C···H / H···C 5 - 15
C···C (π-stacking) 2 - 8

Note: This table presents expected ranges based on analyses of similar molecules and is for illustrative purposes.

Computational Chemistry and Theoretical Investigations

Intermolecular Interaction Analysis (e.g., Reduced Density Gradient (RDG) Plots, Electrostatic Potential Mapping)

Intermolecular interactions are crucial for understanding the crystal packing, physical properties, and biological interactions of a molecule. Computational methods such as Reduced Density Gradient (RDG) analysis and Molecular Electrostatic Potential (MEP) mapping are used to visualize and characterize these non-covalent interactions.

Reduced Density Gradient (RDG) Analysis: RDG analysis is a method used to identify and visualize weak non-covalent interactions in molecular systems. mdpi.com It is based on the relationship between the electron density (ρ) and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, different types of interactions can be distinguished. For instance, studies on related thiourea (B124793) and carboxylate-containing molecules have utilized RDG plots to verify hydrogen bonds and other weak interactions that stabilize crystal packing. mdpi.com In a typical RDG scatter plot, van der Waals interactions appear as green-colored, low-density spikes, hydrogen bonds are represented by blue-colored spikes at lower density values, and steric repulsions are shown as red-colored spikes. While specific RDG analysis for Methyl 3-carbamothioylbenzoate is not extensively detailed, analysis of similar structures reveals that N–H⋯O and N–H⋯N hydrogen bonds, along with other weak interactions, are key stabilizing forces in the crystalline structure. mdpi.com

Electrostatic Potential Mapping (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting a molecule's reactivity and intermolecular interaction sites. uni-muenchen.de It illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de MEP surfaces are color-coded, typically with red indicating regions of highest negative potential (attractive to electrophiles) and blue indicating regions of highest positive potential (attractive to nucleophiles). Green and yellow represent areas of intermediate or near-zero potential. For a molecule like this compound, the MEP surface would likely show negative potential around the oxygen and sulfur atoms of the ester and carbamothioyl groups, respectively, making them potential hydrogen bond acceptor sites. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, identifying them as hydrogen bond donor sites. This type of analysis helps in understanding how the molecule might interact with biological targets or other molecules. nih.gov

Structure-Activity Relationship (SAR) Studies of Derived Compounds Using Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. benthamscience.com Computational approaches are integral to modern SAR studies, providing a rational basis for designing new derivatives with improved potency and selectivity. researchgate.net For derivatives of a core scaffold like this compound, SAR studies would involve modifying substituents on the benzene (B151609) ring or altering the carbamothioyl and methyl ester groups to understand how these changes affect a specific biological activity. For example, in studies of benzothiazole (B30560) derivatives, a related class of sulfur-containing aromatic compounds, SAR analyses have shown that the position and nature of substituents on the aromatic rings are critical for their inhibitory potency against enzymes like FAAH and sEH. nih.gov Modifications at meta and para positions often lead to a loss of potency, whereas ortho substitutions are better tolerated. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is widely used to screen virtual libraries of compounds and to elucidate the binding mode of active molecules, thereby guiding SAR studies. researchgate.net

In the context of designing derivatives of this compound, molecular docking would be used to predict how newly designed analogs bind to a specific protein target. The simulation calculates a docking score, which estimates the binding affinity, and reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, docking studies on thiazole (B1198619) derivatives identified compounds with excellent docking scores and highlighted crucial hydrogen bond interactions with amino acid residues like Lys137, Gly138, and Cys128 in the target's active site. researchgate.netsemanticscholar.org Such insights are invaluable for rationally designing the next generation of compounds with enhanced binding affinity.

Below is a hypothetical data table illustrating the kind of results that might be obtained from a docking study of this compound derivatives against a target protein.

Compound IDModificationDocking Score (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Derivative 14-Chloro substitution-8.5Arg76, Asp1293
Derivative 24-Methoxy substitution-7.9Arg76, Tyr1502
Derivative 32-Methyl substitution-7.2Asp129, Ser1302
Derivative 43-Trifluoromethyl-9.1Arg76, Asp129, Val753

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex, refine the binding pose, and calculate binding free energies with greater accuracy. nih.gov

Following docking studies of promising this compound derivatives, MD simulations would be performed to confirm that the predicted binding mode is stable within the dynamic environment of the protein's active site. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and identify key water molecules that may mediate interactions. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period. A stable RMSD trajectory suggests a stable binding complex. Such studies provide a more rigorous validation of the docking results and a deeper understanding of the binding thermodynamics. nih.gov

Applications of Methyl 3 Carbamothioylbenzoate in Advanced Organic Synthesis and Chemical Biology

Role as a Precursor in Multi-step Organic Syntheses

The chemical reactivity of Methyl 3-carbamothioylbenzoate makes it a significant precursor in multi-step organic synthesis. Its utility is primarily derived from the thioamide functional group (-CSNH2). Thioamides are considered versatile building blocks in the synthesis of heterocyclic compounds. nih.govtandfonline.comtandfonline.com Compared to their amide analogues, thioamides are more reactive with both nucleophiles and electrophiles, a property attributed to the weaker carbon-sulfur double bond (approximately 130 kcal/mol) versus the carbon-oxygen double bond in amides (around 170 kcal/mol). nih.gov This enhanced reactivity allows the thioamide group to serve as a key intermediate for constructing more complex molecular frameworks. nih.gov

In synthetic chemistry, thioamides can participate in various transformations. For instance, they are used in peptide synthesis through silver(I)-promoted coupling with carboxylic acids, a process that can ultimately yield native amide bonds or other functionalized peptide motifs. unimelb.edu.au The presence of both the thioamide and the methyl ester on the benzene (B151609) ring in this compound offers two distinct points for chemical modification, allowing for a stepwise and controlled assembly of target molecules. The aromatic ring itself can also be subjected to further substitutions, adding another layer of synthetic versatility. This multi-functionality makes the compound a useful starting material for creating intricate molecules required in materials science and medicinal chemistry.

Synthesis of Chemically Diverse Compound Libraries

Combinatorial chemistry is a powerful strategy in drug discovery that involves the systematic and repetitive synthesis of a large number of structurally diverse compounds, known as a chemical library. nih.gov These libraries are then screened to identify molecules with desired biological activities. The structure of this compound is well-suited for this purpose, serving as a central scaffold from which a diverse library of compounds can be generated.

The generation of such libraries involves covalently linking various "building blocks" to a core structure. nih.gov this compound offers multiple reaction sites for this diversification:

The Thioamide Group: This group can be reacted with a wide array of chemical partners to form different heterocyclic systems or other functional groups.

The Methyl Ester Group: The ester can be hydrolyzed to a carboxylic acid or reacted with various amines to form amides, introducing another set of diverse chemical functionalities.

The Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions to introduce additional substituents, further increasing the structural diversity of the resulting compound library.

By systematically applying different reactants at these positions, a large and chemically diverse library of related molecules can be efficiently synthesized. This approach, often performed on a solid support using techniques like the "one-bead one-compound" method, is a cornerstone of modern high-throughput screening and drug discovery. nih.govyoutube.com

Development of Biologically Active Compounds via Derivatization

The thioamide functional group is a key structural motif, or pharmacophore, found in numerous biologically active compounds. tandfonline.com Its unique properties make it an intriguing isostere for the more common amide bond, and its incorporation into molecules can lead to significant changes in biological activity and pharmacokinetic properties. nih.govtandfonline.com Derivatization of a scaffold like this compound allows for the exploration of these properties in the pursuit of new therapeutic agents. Thioamide-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. tandfonline.comtandfonline.com

Chemokine receptors are a class of G protein-coupled receptors (GPCRs) that play a critical role in controlling the migration of immune cells. nih.gov Their dysregulation is linked to numerous inflammatory and immune diseases, making them important targets for drug discovery. nih.govnih.gov The development of small-molecule antagonists that can modulate the function of these receptors is an area of intense research. nih.gov While various molecular scaffolds, such as pyrrolone derivatives, are being investigated for their ability to act as allosteric modulators of chemokine receptors like CCR1 and CCR2, there is currently no specific information available from the searched literature that explicitly links derivatives of this compound to the design and synthesis of chemokine receptor modulators. nih.gov

The thioamide moiety present in derivatives of this compound has been successfully utilized to target a variety of other pharmacological proteins and enzymes. The replacement of an amide with a thioamide can significantly alter a molecule's binding properties and biological efficacy. For example, thioamide-containing molecules have been developed as potent inhibitors of several enzymes implicated in disease.

One notable target is the histone lysine (B10760008) methyltransferase ASH1L, which is involved in certain types of leukemia. tandfonline.com In one study, a thioamide-containing compound was identified as an inhibitor, and subsequent optimization led to a derivative with significantly higher potency; replacing the thioamide back to an amide in this optimized compound resulted in a nearly 100-fold loss of inhibitory activity. tandfonline.com Other research has focused on BACE1, an enzyme involved in Alzheimer's disease, where a thioamide-containing compound proved to be the most potent inhibitor within a synthesized library. nih.gov Furthermore, thioamides have been rationally designed to act as selective inhibitors of cysteine proteases like cathepsin L and have shown antibacterial activity against pathogens such as E. coli and S. aureus. nih.govrsc.org

Target ClassSpecific TargetTherapeutic AreaKey FindingReference
Enzyme (Methyltransferase)ASH1LOncology (Leukemia)Thioamide group was critical for high potency; its replacement with an amide led to a ~100-fold activity loss. nih.govtandfonline.com
Enzyme (Protease)BACE1Neurology (Alzheimer's)A thioamide-containing compound was the most potent inhibitor in a library of bicyclic acetals. nih.gov
Enzyme (Protease)Cathepsin LMultipleRational design of thioamide-peptides led to stabilized, selective, sub-micromolar inhibitors. rsc.org
BacteriaE. coli, S. aureusInfectious DiseaseA benzo[g]indazole fused carbothioamide derivative demonstrated promising antibacterial activity. nih.gov

Structure-based drug design relies on understanding the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The unique physicochemical properties of the thioamide group make it a valuable tool in these initiatives. nih.gov Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors than their corresponding amides. nih.gov The sulfur atom is larger and more lipophilic than oxygen, which can lead to improved membrane permeability. tandfonline.com

These properties are exploited in computational and rational drug design. For instance, molecular docking studies of an ASH1L inhibitor revealed that the thioamide group inserts deep into a binding pocket, forming two critical hydrogen bonds and a chalcogen bond that are key to its inhibitory activity. nih.gov Similarly, docking studies helped to explain the potency of a thioamide-based BACE1 inhibitor, showing a key hydrogen bond between the thiocarbonyl group and the target protein. nih.gov The strategic placement of a thioamide in a peptide backbone has also been used to rationally design stabilized and specific protease inhibitors, demonstrating the power of this single-atom modification in modern drug design. rsc.orgrsc.org

Future Research Directions and Emerging Opportunities

Novel Synthetic Routes and Catalyst Development

The development of more efficient, sustainable, and versatile synthetic methods for obtaining methyl 3-carbamothioylbenzoate and related aryl thioamides is a key area of future research. While traditional methods for thioamide synthesis exist, emerging strategies focus on catalyst development to improve reaction kinetics, yield, and substrate scope.

Current research in the broader field of thioamide synthesis highlights several promising directions that could be applied to this compound:

Transition-Metal-Free Reactions : There is a growing interest in developing synthetic routes that avoid the use of transition metals, which can be costly and pose environmental concerns. Recent studies have demonstrated the successful synthesis of thioamides from chlorohydrocarbons, amides, and elemental sulfur without the need for a metal catalyst. This approach offers a more sustainable and potentially lower-cost alternative for the production of aryl thioamides.

Catalyst-Free Conditions : Research has also explored the synthesis of aryl thioamides under catalyst- and solvent-free conditions, further enhancing the green credentials of these reactions. Such methods often rely on the intrinsic reactivity of the starting materials at elevated temperatures.

Novel Catalytic Systems : For reactions that still benefit from catalysis, the development of novel and more efficient catalytic systems is crucial. This includes exploring the use of earth-abundant metals and designing ligands that can enhance catalytic activity and selectivity.

Future work in this area will likely focus on optimizing these novel synthetic strategies for the specific synthesis of this compound, aiming for high-yield, cost-effective, and environmentally benign processes.

Integration into Supramolecular Chemistry and Materials Science

The unique structural features of this compound, particularly the presence of the thioamide group and the aromatic ring, make it an intriguing building block for supramolecular chemistry and the development of advanced materials.

Supramolecular Assembly : The thioamide functional group can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding. Research on analogous compounds, such as N-[(3-pyridinylamino) thioxomethyl] carbamates, has shown that the thioxomethyl group can effectively participate in halogen bonding, influencing the supramolecular assembly of the molecules in the solid state. nih.govmdpi.comresearchgate.net The interplay between different binding sites on the molecule, such as the sulfur and nitrogen atoms of the thioamide group and the ester functionality, can be exploited to direct the formation of specific supramolecular architectures. nih.govmdpi.comresearchgate.net Future studies could explore the co-crystallization of this compound with various halogen-bond donors to create novel crystalline materials with tailored structures and properties.

Polymer and Materials Science : The incorporation of the thioamide functionality into polymers can impart unique properties. Poly(amide-thioamide) polymers, for instance, have shown potential in the photoelectric field and for the adsorption of metal ions. researchgate.net The thioamide group in these polymers provides a site for metal ion coordination, which could be useful in applications such as heavy metal removal and ion monitoring. researchgate.net Future research could focus on the synthesis of polymers functionalized with this compound or its derivatives to create materials with enhanced thermal stability, optical properties, or metal-binding capabilities. The potential use of such functionalized polymers extends to the development of novel flame retardants and functional composite materials. oaepublish.com

Advanced Analytical Method Development for Trace Analysis

The ability to detect and quantify this compound at trace levels is crucial for various potential applications, including environmental monitoring and quality control. The development of advanced analytical methods is therefore a significant area of future research.

Given that this compound is an aromatic sulfur compound, techniques developed for the analysis of similar compounds in complex matrices can be adapted and optimized.

Chromatographic Techniques : Gas chromatography (GC) and liquid chromatography (LC) are powerful tools for the separation and quantification of organic compounds. Coupling these techniques with sensitive and selective detectors is key for trace analysis.

Sulfur-Selective Detectors : For GC analysis, sulfur chemiluminescence detectors (SCD) offer high selectivity and sensitivity for sulfur-containing compounds.

Mass Spectrometry (MS) : Both GC-MS and LC-MS provide structural information, enabling confident identification and quantification. High-resolution mass spectrometry (HRMS) can be particularly useful for distinguishing the target analyte from matrix interferences.

Sample Preparation : Effective sample preparation is critical for achieving low detection limits. Solid-phase extraction (SPE) is a valuable technique for the pre-concentration and purification of aromatic sulfur compounds from complex samples.

Future work should focus on developing and validating robust analytical methods specifically for this compound. This would involve optimizing chromatographic conditions, exploring different sample preparation strategies, and establishing figures of merit such as limits of detection and quantification.

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of chemistry, offering powerful tools for the design of new molecules and the prediction of their properties. These computational approaches can accelerate the discovery and development of novel compounds based on the this compound scaffold.

Property Prediction : AI models can be trained on existing chemical data to predict a wide range of properties for new or hypothetical molecules. repec.orgtue.nl For this compound and its derivatives, these models could predict physicochemical properties, biological activity, or material characteristics. This predictive capability allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Design : Generative AI models can design entirely new molecules with desired properties. iscientific.org By defining a set of target characteristics, these models can generate novel chemical structures that are likely to exhibit those properties. This approach could be used to design new derivatives of this compound with optimized performance for specific applications.

Synthesis Planning : AI-driven tools are being developed to assist in the planning of synthetic routes. moleculemaker.orgsynthiaonline.comnih.gov These systems can analyze a target molecule and propose a sequence of reactions to synthesize it, drawing from a vast database of known chemical transformations. moleculemaker.orgsynthiaonline.comnih.gov This can significantly streamline the process of chemical synthesis, making it faster and more efficient. nih.gov

The future application of AI and ML in the study of this compound will enable a more rational and efficient approach to the design and discovery of new functional molecules and materials.

Q & A

Basic: What are the common synthetic routes for Methyl 3-carbamothioylbenzoate, and how are they validated?

Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-carbamoylbenzoic acid derivatives with thiolating agents (e.g., Lawesson’s reagent) under inert conditions. Validation relies on spectroscopic techniques:

  • NMR (¹H/¹³C) confirms structural integrity by verifying characteristic peaks (e.g., thiourea protons at δ 9–10 ppm).
  • Mass spectrometry (MS) ensures correct molecular weight (e.g., [M+H]⁺ at m/z 210.2).
  • HPLC (>95% purity) validates absence of unreacted starting materials .

Advanced: How can researchers optimize reaction conditions for synthesizing this compound to improve yield and purity?

Answer:
Optimization requires systematic parameter screening:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification.
  • Catalyst use : Base catalysts (e.g., K₂CO₃) improve thiourea formation efficiency.
  • Temperature control : Elevated temperatures (80–100°C) accelerate reactions but risk side products.
    Employ Design of Experiments (DoE) to analyze interactions between variables. Validate optimized conditions via reproducibility trials and kinetic studies .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl ester at δ 3.9 ppm) and carbonyl/thioamide carbons.
  • FT-IR : Confirms thiourea C=S stretch (~1250 cm⁻¹) and ester C=O (~1720 cm⁻¹).
  • High-resolution MS : Verifies molecular formula (C₉H₉NO₂S).
    Cross-reference spectral data with NIST databases to resolve ambiguities .

Advanced: How should discrepancies in NMR or MS data for this compound be resolved?

Answer:
Address contradictions via:

  • Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography (if crystalline).
  • Isotopic labeling : Track unexpected peaks (e.g., deuterated solvents interfering with MS).
  • Literature cross-check : Compare with structurally analogous compounds (e.g., methyl benzoate derivatives) .

Basic: What biological activities have been reported for this compound derivatives?

Answer:
Derivatives exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL).
  • Enzyme inhibition : Thymidylate synthase inhibition in cancer cell lines (IC₅₀ ~15 µM).
  • Antioxidant properties : Scavenging free radicals (e.g., DPPH assay, EC₅₀ ~50 µM).
    Mechanistic studies often pair in vitro assays with molecular docking to identify binding motifs .

Advanced: How to design assays to evaluate the bioactivity of this compound while controlling variables?

Answer:
Key strategies:

  • Dose-response curves : Test 5–7 concentrations (e.g., 1–100 µM) to calculate EC₅₀/IC₅₀.
  • Positive/negative controls : Include reference inhibitors (e.g., ascorbic acid for antioxidant assays).
  • Replicate experiments : Use triplicate samples to assess statistical significance (p < 0.05).
  • Cell viability assays (e.g., MTT) ensure observed effects are not due to cytotoxicity .

Basic: What are the recommended storage conditions for this compound to ensure stability?

Answer:
Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis. Monitor stability via periodic TLC or HPLC to detect degradation (e.g., ester hydrolysis to carboxylic acid) .

Advanced: What strategies mitigate hazards when handling this compound in experimental settings?

Answer:

  • Engineering controls : Use fume hoods to limit airborne exposure.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste management : Segregate thiourea-containing waste for professional disposal to avoid environmental contamination.
  • Emergency protocols : Immediate eye/skin rinsing and medical consultation for exposure .

Basic: How is this compound typically purified, and what analytical methods confirm purity?

Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
  • Column chromatography : Silica gel (hexane/ethyl acetate gradient) removes polar impurities.
  • Purity validation : HPLC (C18 column, UV detection at 254 nm) and melting point analysis .

Advanced: How can AI-driven retrosynthesis tools aid in developing novel derivatives of this compound?

Answer:
AI platforms (e.g., Pistachio , Reaxys ) predict feasible routes by:

  • Reaction template matching : Identify analogous thiourea syntheses.
  • One-step pathway prioritization : Streamline synthesis of derivatives (e.g., halogenated analogs).
    Validate AI proposals with small-scale trials and computational docking to assess target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.